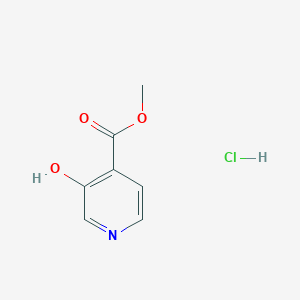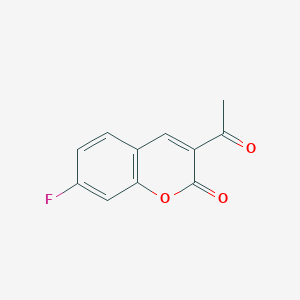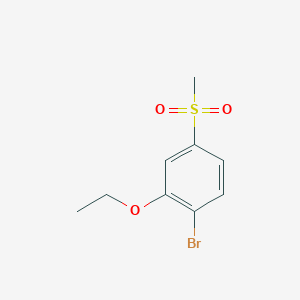![molecular formula C21H28N2O4 B1447074 5-[1-(tert-ブトキシカルボニル)ピペリジン-4-イル]-1H-インドール-2-カルボン酸エチル CAS No. 1603833-77-7](/img/structure/B1447074.png)
5-[1-(tert-ブトキシカルボニル)ピペリジン-4-イル]-1H-インドール-2-カルボン酸エチル
概要
説明
Synthesis Analysis
The compound contains a tert-butyloxycarbonyl (t-BOC)-protecting group. It can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .Molecular Structure Analysis
The molecular formula of the compound is C23H32N2O4 . The compound is a part of the indole family, which is a significant heterocyclic system in natural products and drugs .Chemical Reactions Analysis
The compound contains a tert-butyloxycarbonyl (t-BOC)-protecting group. It can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .科学的研究の応用
PROTAC開発
PROTAC(プロテオリシス標的キメラ): は、タンパク質の分解を標的とする新しいクラスの治療薬です。 5-[1-(tert-ブトキシカルボニル)ピペリジン-4-イル]-1H-インドール-2-カルボン酸エチルは、PROTAC分子における剛性リンカーとして役立ちます 。リンカーの剛性度はPROTACの三次元配向に影響を与える可能性があり、標的タンパク質とE3リガーゼとの三元複合体の形成に影響を与えます。これは、タンパク質分解プロセスに不可欠です。
パラジウム触媒クロスカップリング反応
有機合成において、クロスカップリング反応は炭素-炭素結合を形成するために不可欠です。 この化合物は、鈴木・宮浦クロスカップリング反応における試薬として使用され、パラジウムホスフィン触媒によって促進されます 。これらの反応は、医薬品やポリマーを含む複雑な有機分子を構築するために不可欠です。
ピペリジン誘導体の合成
ピペリジン誘導体は、医薬品化学において重要です。 5-[1-(tert-ブトキシカルボニル)ピペリジン-4-イル]-1H-インドール-2-カルボン酸エチルは、さまざまなピペリジン誘導体の合成に関与しており、これらは薬物の重要な構成要素です 。これらの誘導体は、幅広い生物学的活性を示す可能性があり、多くの医薬品クラスに存在します。
化学コンジュゲートの形成
この化合物は、化学コンジュゲートの形成に使用されます。 これは、2つの異なる化学的実体を結合するリンカー分子として作用し、新しい材料の開発につながります。これらは、独自の特性または増強された生物学的活性を有します .
薬物様特性の最適化
5-[1-(tert-ブトキシカルボニル)ピペリジン-4-イル]-1H-インドール-2-カルボン酸エチルの構造的特徴は、薬剤の薬物様特性を最適化するために活用できます 。薬物分子への組み込みは、溶解性、安定性、およびバイオアベイラビリティに影響を与える可能性があり、これらは薬物設計における重要なパラメータです。
標的タンパク質分解
PROTACとは別に、この化合物は他の標的タンパク質分解戦略にも使用できます。 これは、疾患プロセスに関与する特定のタンパク質の分解を誘導する分子接着剤または他の小分子の設計に関与する可能性があります .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It is known that the compound is used in the development of bifunctional protein degraders, also known as protacs . These molecules work by binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of protacs, it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Pharmacokinetics
It is known that the compound has a molecular weight of 2433 , which may influence its pharmacokinetic properties.
Result of Action
As a component of protacs, it may lead to the degradation of specific target proteins, thereby influencing cellular functions .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.
生化学分析
Biochemical Properties
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This interaction highlights its importance in facilitating specific biochemical transformations.
Molecular Mechanism
The molecular mechanism of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions at the molecular level are essential for its biochemical activity and effectiveness in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate change over time. Its stability, degradation, and long-term effects on cellular function are critical factors to consider in in vitro and in vivo studies. Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate vary with different dosages in animal models. Studies have shown that different dosages can lead to varying threshold effects, as well as potential toxic or adverse effects at high doses. These findings are crucial for determining safe and effective dosage levels for research and therapeutic purposes .
Metabolic Pathways
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical factors for its effectiveness in research and therapeutic applications .
Subcellular Localization
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate’s subcellular localization affects its activity and function
特性
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-5-26-19(24)18-13-16-12-15(6-7-17(16)22-18)14-8-10-23(11-9-14)20(25)27-21(2,3)4/h6-7,12-14,22H,5,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFBOLUXYOFKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



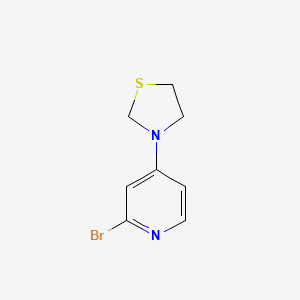



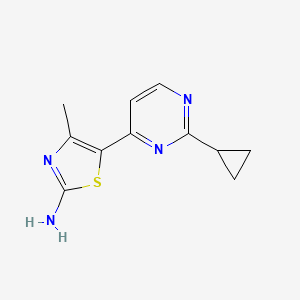
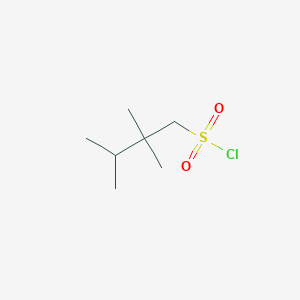
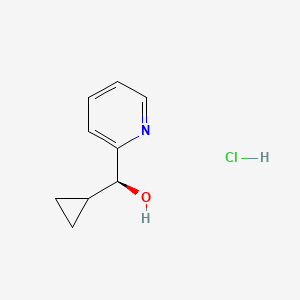
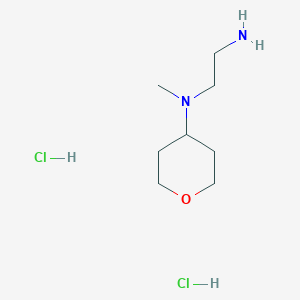

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
